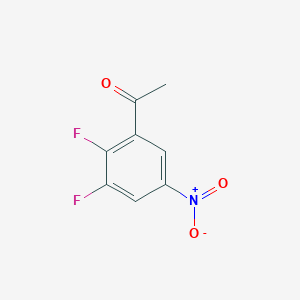
1-(2,3-Difluoro-5-nitrophenyl)ethanone
Cat. No. B1426193
Key on ui cas rn:
1310349-62-2
M. Wt: 201.13 g/mol
InChI Key: PLTMHFLCEOZGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08389513B2
Procedure details


Under an inert atmosphere of nitrogen 1-(2,3-difluoro-phenyl)-ethanone (5.0 g (32 mmol) was added dropwise to sulphuric acid (95-97%, 20 ml), cooled to 0° C., at such a rate that the temperature was maintained below 5° C. Thereafter, the reaction mixture was cooled to −15° C. and a solution of nitric acid (3.22 ml, 46.4 mmol) in sulphuric acid (95-97%, 4.6 ml) was added dropwise at −15° C. After stirring at −10° C. for 45 minutes, the mixture was poured on ice. Ethyl acetate was added, then the organic layer separated, washed with water, dried over sodium sulphate, and evaporated at reduced pressure. Purification of the crude light yellow oil (5.64 g) by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 0:100 yielded the 1-(2,3-difluoro-5-nitro-phenyl)-ethanone (1.83 g, 28% of theory) as a light yellow oil together with a mixture of 1-(2,3-difluoro-5-nitro-phenyl)-ethanone and 1-(2,3-difluoro-6-nitro-phenyl)-ethanone.
Name
nitrogen 1-(2,3-difluoro-phenyl)-ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
28%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[N].[N+:13]([O-])([OH:15])=[O:14].C(OCC)(=O)C>S(=O)(=O)(O)O>[F:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10] |f:0.1|
|
Inputs


Step One
|
Name
|
nitrogen 1-(2,3-difluoro-phenyl)-ethanone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1F)C(C)=O.[N]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
3.22 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −10° C. for 45 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at such a rate that the temperature was maintained below 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction mixture was cooled to −15° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture was poured on ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude light yellow oil (5.64 g) by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 0:100
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1F)[N+](=O)[O-])C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.83 g | |
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
